2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide

Description

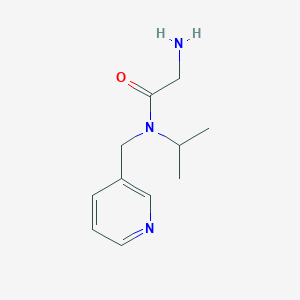

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-propan-2-yl-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-9(2)14(11(15)6-12)8-10-4-3-5-13-7-10/h3-5,7,9H,6,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUJEOUDGCIEDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CN=CC=C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N Isopropyl N Pyridin 3 Ylmethyl Acetamide and Its Analogs

Retrosynthetic Analysis of the 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide (1), the primary disconnections are typically made at the most synthetically accessible bonds, which are the amide C-N bond and the C-N bonds of the tertiary amine.

Two plausible retrosynthetic pathways are outlined below:

Pathway A: Amide Bond Formation First. The most logical disconnection is at the amide bond (C(O)-N). This breaks the target molecule 1 into two key synthons: the secondary amine, N-isopropyl-N-(pyridin-3-ylmethyl)amine (2 ), and a 2-aminoacetyl cation equivalent (3 ). The 2-aminoacetyl synthon can be realized from a protected glycine (B1666218) derivative, such as Boc-glycine, or from a 2-haloacetyl halide like 2-bromoacetyl bromide, which would require a subsequent amination step.

Pathway B: Sequential N-Alkylation. An alternative approach involves disconnecting the N-alkyl bonds. Disconnecting the N-isopropyl bond first leads to 2-amino-N-(pyridin-3-ylmethyl)acetamide (4 ) and an isopropyl electrophile. A further disconnection of the N-pyridin-3-ylmethyl bond in intermediate 4 reveals a primary 2-aminoacetamide (5 ) and a pyridin-3-ylmethyl electrophile. While feasible, this pathway can be complicated by over-alkylation and the need for multiple protection/deprotection steps, making Pathway A generally more efficient.

Based on this analysis, the most practical synthetic strategy involves the initial synthesis of the disubstituted amine 2 , followed by acylation with a suitable 2-aminoacetylating agent.

Classical and Modern Approaches to N-Alkylation of Acetamides

The core of the synthesis lies in the construction of the N,N-disubstituted amine, N-isopropyl-N-(pyridin-3-ylmethyl)amine (2 ). This can be achieved by forming the N-isopropyl and N-pyridin-3-ylmethyl bonds in a sequential manner.

Strategies for Incorporating the N-Isopropyl Moiety

The introduction of an isopropyl group onto a nitrogen atom can be accomplished through several established methods. The choice of method often depends on the substrate and the desired reaction conditions. A common route is the reductive amination between a primary amine (pyridin-3-ylmethanamine) and a ketone (acetone).

| Method | Reagents and Conditions | Advantages | Disadvantages |

| Reductive Amination | Acetone, NaBH(OAc)₃, DCE, rt | Mild conditions, high yields, readily available reagents. | May require purification from boron byproducts. |

| Direct Alkylation | 2-bromopropane, K₂CO₃, CH₃CN, reflux | Simple procedure. | Risk of over-alkylation, requires higher temperatures. |

| Photochemical Deoxygenative Alkylation | Isopropyl iodide, photoredox catalyst, light | Mild, tolerates various functional groups. rsc.org | Requires specialized photochemical equipment. |

Methodologies for Attaching the N-Pyridin-3-ylmethyl Group

Similarly, the pyridin-3-ylmethyl group can be introduced via reductive amination or direct alkylation. Reductive amination of isopropylamine (B41738) with pyridine-3-carbaldehyde is a highly effective method.

| Method | Reagents and Conditions | Advantages | Disadvantages |

| Reductive Amination | Pyridine-3-carbaldehyde, NaBH₄, MeOH, rt | High yields, mild conditions. | |

| Direct Alkylation | 3-(chloromethyl)pyridine, Et₃N, THF, rt | Straightforward. | Potential for quaternization of the pyridine (B92270) nitrogen. |

| Buchwald-Hartwig Amination | 3-halopyridine, isopropylamine, Pd catalyst, ligand, base | Broad substrate scope. rsc.org | Requires transition-metal catalyst and inert atmosphere. |

A highly efficient route to the key intermediate 2 is the one-pot reductive amination of pyridine-3-carbaldehyde with isopropylamine, followed by in-situ acylation.

Synthesis of the 2-Amino Acetamide (B32628) Backbone

With the secondary amine 2 in hand, the final step is the formation of the 2-amino acetamide backbone. This is typically achieved by acylation. Two primary strategies are employed:

Acylation with a 2-Haloacetyl Halide followed by Amination: This two-step process involves reacting the amine 2 with a haloacetyl halide, such as 2-chloroacetyl chloride or 2-bromoacetyl bromide, to form the α-haloacetamide intermediate. Subsequent reaction with an amine source, like ammonia (B1221849) or a protected amine equivalent, furnishes the desired 2-aminoacetamide.

Amide Coupling with a Protected Amino Acid: A more direct and often cleaner method involves the coupling of amine 2 with an N-protected α-amino acid, typically N-Boc-glycine or N-Cbz-glycine, using a standard peptide coupling reagent. google.com This is followed by the deprotection of the amino group.

| Method | Reagents and Conditions | Advantages | Disadvantages |

| Haloacetylation/Amination | 1. 2-Bromoacetyl bromide, Et₃N, DCM, 0 °C 2. NaN₃, DMF; then H₂, Pd/C | Readily available starting materials. | Two-step process, use of azide (B81097) can be hazardous. |

| Peptide Coupling | 1. Boc-glycine, HATU, DIPEA, DMF 2. TFA, DCM | High yields, fewer side products, well-established protocols. | Coupling reagents can be expensive. |

Convergent and Divergent Synthetic Routes for Analog Library Generation

The generation of a library of analogs based on the core structure of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide is essential for structure-activity relationship (SAR) studies. Both convergent and divergent synthetic strategies can be employed.

Divergent Synthesis: In a divergent approach, a common late-stage intermediate is used to generate a variety of analogs. organic-chemistry.orgnih.gov Starting from the final compound 1 , the primary amino group can be acylated, alkylated, or sulfonylated to produce a range of N-functionalized analogs. Similarly, modifications to the pyridine ring, such as oxidation or electrophilic substitution, can be performed, although these may be challenging due to the presence of other functional groups.

Convergent Synthesis: A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the final steps. nih.gov This approach is highly flexible for creating a diverse library. For instance, a variety of substituted pyridin-3-ylmethanamines and different secondary amines (other than isopropylamine) can be synthesized and then coupled with a range of N-protected α-amino acids (e.g., alanine, valine, phenylalanine) to generate a large library of analogs with modifications at multiple positions. This method is generally more efficient for generating wide-ranging structural diversity. nih.govbldpharm.com

Stereoselective Synthesis Approaches for Chiral Analogs (If applicable)

The parent molecule, 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide, is achiral. However, chirality can be introduced to create stereoisomers, which may exhibit different biological activities. Chirality can be incorporated into the molecule in several ways:

Using a Chiral α-Amino Acid Backbone: The most straightforward approach is to replace the glycine moiety with a chiral α-amino acid. rsc.org For example, using N-Boc-L-alanine or N-Boc-D-alanine in the peptide coupling step would yield the corresponding chiral analogs. The stereochemical integrity of the α-carbon is generally well-preserved under standard peptide coupling conditions.

Introducing Chirality on the N-Alkyl Groups: While more complex, it is possible to introduce a stereocenter on the N-alkyl substituents. For example, using a chiral amine like (R)- or (S)-sec-butylamine instead of isopropylamine would lead to chiral analogs.

Asymmetric Amination: For the synthesis of chiral α-amino amides, asymmetric amination methodologies can be employed. acs.org For instance, the stereoselective amination of a chiral amide enolate with an electrophilic nitrogen source can establish the stereocenter at the α-position. Phase-transfer catalysis has also been shown to be effective for the stereoselective synthesis of α-amino acids which can then be converted to the desired amides. acs.org

These stereoselective methods allow for the preparation of enantiomerically enriched or pure analogs, which are crucial for detailed pharmacological studies. rsc.org

Optimization of Reaction Conditions and Yields for Scalability in Research

A critical transformation in this synthetic sequence is the amidation of the secondary amine, N-(pyridin-3-ylmethyl)propan-2-amine, with a suitable 2-aminoacetylating agent. A common strategy involves the use of 2-chloroacetamide, which provides a direct route to the acetamide backbone. The optimization of this nucleophilic substitution reaction is crucial for maximizing the yield and minimizing the formation of byproducts.

Key parameters that are systematically varied to optimize this reaction include the choice of solvent, the nature and stoichiometry of the base, the reaction temperature, and the concentration of the reactants. The selection of an appropriate solvent is critical as it influences the solubility of the reactants and the rate of the reaction. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the dissolution of the amine and the chloroacetamide.

The choice of base is another pivotal factor. The base serves to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. A variety of inorganic and organic bases can be screened for their efficacy. The following table illustrates a hypothetical optimization study for the reaction between N-(pyridin-3-ylmethyl)propan-2-amine and 2-chloroacetamide.

Table 1: Optimization of Base and Solvent for the Synthesis of 2-Chloro-N-isopropyl-N-pyridin-3-ylmethyl-acetamide

| Entry | Solvent | Base (equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile | K₂CO₃ (1.5) | 80 | 12 | 65 |

| 2 | DMF | K₂CO₃ (1.5) | 80 | 12 | 72 |

| 3 | DMF | Na₂CO₃ (1.5) | 80 | 12 | 68 |

| 4 | DMF | Et₃N (2.0) | 80 | 12 | 55 |

| 5 | DMF | DBU (1.5) | 80 | 12 | 78 |

| 6 | DMF | K₂CO₃ (2.0) | 100 | 8 | 85 |

This is a hypothetical data table for illustrative purposes.

From such a study, it can be deduced that a polar aprotic solvent like DMF in combination with a moderately strong and non-nucleophilic base such as potassium carbonate or DBU provides superior yields. Further optimization of temperature and reactant stoichiometry can lead to even more efficient conversion. For instance, increasing the temperature and the equivalents of the base can often accelerate the reaction and improve the yield, as suggested by entry 6 in the table.

The final step in the synthesis of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide involves the conversion of the chloroacetamide intermediate to the primary amine. This is typically achieved through a nucleophilic substitution reaction with an ammonia equivalent, followed by deprotection if a protected form of ammonia is used. The scalability of this step is highly dependent on the chosen method. The use of aqueous ammonia under elevated temperature and pressure in a sealed reactor is a common industrial practice for such transformations.

Optimization of this amination step would involve a systematic study of parameters such as the concentration of ammonia, reaction temperature, pressure, and reaction time. The goal is to achieve complete conversion of the chloroacetamide intermediate while minimizing the formation of over-alkylated byproducts.

Table 2: Optimization of Amination Conditions for 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide

| Entry | Ammonia Source | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Aq. NH₃ (28%) | Ethanol | 100 | 100 | 24 | 70 |

| 2 | Aq. NH₃ (28%) | Methanol | 100 | 100 | 24 | 75 |

| 3 | NH₃ in Isopropanol | Isopropanol | 120 | 150 | 18 | 82 |

| 4 | Sodium Azide then H₂/Pd-C | DMF/H₂O | RT then 50 | 50 | 12 + 6 | 88 |

This is a hypothetical data table for illustrative purposes.

The data in Table 2 suggests that using ammonia in an alcoholic solvent at elevated temperature and pressure can provide good yields. An alternative, often higher-yielding, two-step approach involves the use of sodium azide to form an intermediate azide, which is then reduced to the primary amine, for example, by catalytic hydrogenation. This method, while involving an additional step, can offer advantages in terms of purity and yield, which are critical considerations for scalable synthesis.

Structural Characterization and Conformational Analysis of 2 Amino N Isopropyl N Pyridin 3 Ylmethyl Acetamide

Advanced Spectroscopic Characterization Methodologies (e.g., High-Resolution NMR, FT-IR, Mass Spectrometry)

While specific experimental spectra for 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide are not widely available in published literature, its structural features can be predicted based on the well-established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the pyridine (B92270) ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. The methylene (B1212753) protons adjacent to the pyridine ring and the acetamide (B32628) nitrogen would likely resonate as a singlet or a multiplet in the range of 4.0-5.0 ppm. The isopropyl group would show a characteristic septet for the CH proton and a doublet for the two methyl groups. The protons of the amino group and the methylene group of the acetamide moiety would also have distinct chemical shifts.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon of the amide is expected to have a chemical shift in the range of 170-180 ppm. The carbons of the pyridine ring would appear between 120 and 150 ppm. The carbons of the isopropyl and methylene groups would resonate in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2, H6 | 8.4 - 8.6 | 148 - 150 |

| Pyridine-H4 | 7.6 - 7.8 | 135 - 137 |

| Pyridine-H5 | 7.2 - 7.4 | 123 - 125 |

| N-CH₂-Py | 4.5 - 4.7 | 48 - 52 |

| CO-CH₂-NH₂ | 3.2 - 3.4 | 45 - 50 |

| N-CH(CH₃)₂ | 4.0 - 4.3 (septet) | 47 - 50 |

| N-CH(CH₃)₂ | 1.1 - 1.3 (doublet) | 20 - 22 |

| C=O | - | 170 - 175 |

| NH₂ | 1.5 - 2.5 (broad) | - |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.

Expected FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3300 - 3500 (two bands) |

| Amide (C=O) | Stretching | 1630 - 1680 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C-N | Stretching | 1000 - 1350 |

| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 |

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. In the mass spectrum of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide, the molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Determination of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide or its Analogs

As of the current literature, a single-crystal X-ray diffraction study for 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide has not been reported. However, analysis of crystal structures of analogous compounds containing pyridine and amide functionalities can provide valuable insights into the potential solid-state conformation and intermolecular interactions.

For instance, studies on N-aryl-substituted ortho-phenylene diamine compounds have revealed unexpected dual intermolecular hydrogen bonding. nih.gov In the solid state, it is anticipated that 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide would adopt a conformation that maximizes favorable intermolecular interactions, such as hydrogen bonds. The primary amino group and the amide carbonyl group are potent hydrogen bond donors and acceptors, respectively. The pyridine nitrogen can also act as a hydrogen bond acceptor. These interactions would likely lead to the formation of extended supramolecular networks in the crystal lattice. The bulky isopropyl group would also influence the crystal packing by introducing steric constraints.

Conformational Landscape Analysis and Preferred Conformational States

The conformational flexibility of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide arises from the rotation around several single bonds. The key rotatable bonds include the C-N bonds of the acetamide group, the bond connecting the methylene group to the pyridine ring, and the bonds within the isopropyl group.

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations of a molecule. In 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide, there are several possibilities for the formation of intramolecular hydrogen bonds.

The presence of intramolecular hydrogen bonds can have a profound impact on the molecule's properties, including its conformation, polarity, and ability to interact with other molecules. Computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to investigate the relative energies of different conformers and to predict the presence and strength of any intramolecular hydrogen bonds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Amino N Isopropyl N Pyridin 3 Ylmethyl Acetamide Derivatives

Systematic Modification Strategies for the Acetamide (B32628) Moiety

The primary amino group at the C2 position of the acetamide moiety is a key site for hydrogen bonding and can significantly influence the molecule's polarity and basicity. Modifications at this position can have profound effects on a compound's interaction with its biological target. While direct studies on 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide are limited, general principles of medicinal chemistry suggest that N-alkylation or N-acylation of this amino group would likely alter its hydrogen bonding capacity. For instance, substitution with small alkyl groups (e.g., methyl, ethyl) could modulate the basicity and lipophilicity, potentially impacting cell permeability and target engagement. Larger, bulkier substituents might introduce steric hindrance, which could either enhance selectivity or abolish activity depending on the topology of the binding site.

| Modification | Rationale | Predicted Impact on Biological Activity |

| Mono- or Di-N-alkylation | Modulate basicity and lipophilicity | Activity may increase or decrease depending on the size of the alkyl group and the nature of the binding pocket. |

| N-Acylation | Neutralize basicity, introduce new hydrogen bond acceptors | Likely to significantly alter binding interactions; may decrease activity if a basic nitrogen is crucial. |

| N-Arylation | Introduce aromatic interactions (e.g., pi-stacking) | Could enhance binding affinity if an aromatic pocket is present at the target site. |

The amide bond is a critical structural feature in many biologically active molecules, providing conformational rigidity and hydrogen bonding capabilities. However, it is also susceptible to enzymatic cleavage, which can limit a drug's metabolic stability. Replacing the amide bond with bioisosteres—functional groups with similar steric and electronic properties—is a common strategy to improve pharmacokinetic profiles. nih.gov

Several heterocyclic rings, such as 1,2,3-triazoles, oxadiazoles, and thiazoles, are well-established amide bond bioisosteres. nih.gov These five-membered rings can mimic the trans geometry of the amide bond and maintain a similar spatial arrangement of the flanking substituents. The choice of isostere can fine-tune the electronic properties and metabolic stability of the resulting analog. For example, a 1,4-disubstituted 1,2,3-triazole is often considered an excellent mimic of a trans-amide bond.

| Amide Isostere | Key Features | Potential Advantages |

| 1,2,3-Triazole | Mimics trans-amide geometry, metabolically stable | Improved metabolic stability, potential for additional interactions via the nitrogen atoms. |

| Oxadiazole | Planar, polar, metabolically stable | Can act as a hydrogen bond acceptor, improved pharmacokinetic properties. |

| Thiazole | Aromatic, can participate in various interactions | Enhanced binding affinity through aromatic interactions. |

| Retro-amide | Inverted amide bond (NH-C=O to C=O-NH) | Alters hydrogen bonding pattern, may improve stability or binding. |

This table outlines common amide bond isosteres and their potential benefits in drug design, based on established medicinal chemistry knowledge in the absence of specific studies on 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide.

Exploration of the N-Isopropyl Group Modifications

The N-isopropyl group is a lipophilic moiety that can engage in van der Waals interactions within a hydrophobic pocket of a biological target. Its size and shape are critical for optimal binding, and even subtle changes can significantly impact potency and selectivity.

Systematic variation of the alkyl substituent at this position can provide valuable insights into the steric and lipophilic requirements of the binding site. Replacing the isopropyl group with smaller (ethyl, methyl) or larger (isobutyl, tert-butyl) alkyl groups can probe the size of the hydrophobic pocket. Increasing the chain length (e.g., n-propyl, n-butyl) or altering the branching pattern can influence both the potency and the metabolic stability of the compound. For instance, introducing a gem-dimethyl group can block potential sites of metabolism.

| Modification | Rationale | Hypothesized Effect on Activity |

| Ethyl or Methyl | Decrease steric bulk and lipophilicity | May decrease activity if hydrophobic interactions are critical, or increase if the pocket is small. |

| n-Propyl or n-Butyl | Increase lipophilicity and chain length | Could enhance binding if a larger hydrophobic channel is present. |

| Isobutyl or sec-Butyl | Increase steric bulk and branching | May improve potency and/or selectivity by providing a better fit in the binding pocket. |

| tert-Butyl | Maximally increase steric bulk near the nitrogen | Could significantly increase selectivity or cause a loss of activity due to steric clash. |

The effects described in this table are predictive and based on general SAR principles, pending specific experimental validation for derivatives of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide.

Replacing the isopropyl group with cyclic structures, such as cyclopropyl, cyclobutyl, or cyclopentyl rings, can introduce conformational rigidity and explore different spatial orientations within the binding site. Cycloalkyl groups can offer a different vector for substituents compared to acyclic alkyl chains, potentially leading to improved binding affinity. Furthermore, the introduction of heteroatoms (e.g., oxygen, nitrogen) to form heteroalkyl or heterocyclic substituents can introduce new hydrogen bonding opportunities and modulate the physicochemical properties of the molecule, such as solubility.

| Substitution | Rationale | Potential Impact |

| Cyclopropyl | Introduces rigidity and a different spatial vector | May improve potency by locking the molecule in a more favorable conformation. |

| Cyclobutyl/Cyclopentyl | Increases lipophilicity and explores a larger area of the binding pocket | Could enhance van der Waals interactions and improve activity. |

| Tetrahydrofuranyl | Introduces a polar ether oxygen | May improve solubility and provide a hydrogen bond acceptor. |

| Piperidinyl/Pyrrolidinyl | Introduces a basic nitrogen | Could form salt bridges or hydrogen bonds, potentially increasing potency and altering selectivity. |

This table provides a hypothetical exploration of cycloalkyl and heteroalkyl substitutions, as direct experimental data on the target compound is not available.

Pyridin-3-ylmethyl Moiety Modifications

The pyridin-3-ylmethyl group is a key structural feature, with the pyridine (B92270) ring capable of participating in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom), pi-stacking, and cation-pi interactions. The position of the nitrogen atom at the 3-position influences its basicity and the vector of its hydrogen bonding potential.

Modifications to the pyridine ring can significantly impact biological activity. The introduction of small electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., chloro, fluoro) substituents at different positions on the pyridine ring can modulate its electronic properties and steric profile. For example, a substituent at the 2- or 6-position could influence the rotational freedom around the bond connecting the pyridine ring to the methylene (B1212753) group. Replacing the pyridine ring with other aromatic or heteroaromatic systems (e.g., phenyl, pyrimidine, thiazole) is another strategy to explore the chemical space and potentially discover analogs with improved properties. Studies on other pyridine-containing compounds have shown that such modifications can lead to significant changes in biological activity. nih.gov

| Modification | Rationale | Anticipated Outcome |

| Substitution on the pyridine ring (e.g., methyl, chloro, fluoro) | Modulate electronics, sterics, and lipophilicity | Can enhance or decrease binding affinity depending on the electronic and steric requirements of the target. |

| Isomeric replacement (e.g., pyridin-2-ylmethyl, pyridin-4-ylmethyl) | Alter the position of the nitrogen atom and its hydrogen bonding vector | Likely to have a significant impact on binding and activity. |

| Bioisosteric replacement (e.g., phenyl, pyrimidine, furan) | Explore the necessity of the pyridine nitrogen and its specific interactions | May lead to improved selectivity or altered activity profiles. |

The outcomes in this table are based on general principles of medicinal chemistry and SAR studies of other pyridine-containing molecules, as specific data for the target compound is lacking.

Positional Isomerism of the Pyridine Nitrogen (e.g., Pyridin-2-yl, Pyridin-4-yl)

The position of the nitrogen atom within the pyridine ring is a critical determinant of a molecule's physicochemical properties and its interaction with biological targets. The basicity, dipole moment, and hydrogen bonding capacity of the pyridine ring are all influenced by the location of the nitrogen atom, which in turn can significantly impact biological activity. rsc.org

In the parent compound, the pyridine nitrogen is at the 3-position. Shifting the nitrogen to the 2- or 4-position would create pyridin-2-yl and pyridin-4-yl isomers, respectively. These isomers would exhibit distinct electronic distributions and steric profiles. For instance, the pyridin-2-yl isomer may be capable of forming a bidentate chelate with a metal ion in a biological target, a property not shared by the pyridin-3-yl or pyridin-4-yl isomers. The pyridin-4-yl isomer, being more symmetrical, might have different crystal packing properties and solubility compared to its less symmetrical counterparts.

The biological activity of pyridine derivatives can be highly sensitive to the nitrogen's position. For example, in a series of substituted pyridines, the anticancer activity was found to be dependent on the nitrogen's location, which influenced the molecule's ability to interact with the target enzyme. rsc.org

To illustrate the potential impact of pyridine nitrogen positional isomerism, consider the hypothetical data in the table below, based on trends observed in related series of bioactive pyridine compounds.

| Compound | Pyridine Isomer | Relative Biological Activity (%) |

| Analog 1a | Pyridin-3-yl (parent) | 100 |

| Analog 1b | Pyridin-2-yl | 120 |

| Analog 1c | Pyridin-4-yl | 80 |

This is a hypothetical table based on general principles of medicinal chemistry.

Substitutions on the Pyridine Ring (e.g., Halogenation, Alkylation, Heteroatom Substitution)

Modification of the pyridine ring with various substituents is a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties. The electronic and steric effects of these substituents can profoundly influence the molecule's interaction with its biological target.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) to the pyridine ring can alter its electronic properties and lipophilicity. Halogens are electron-withdrawing groups that can influence the pKa of the pyridine nitrogen and its ability to participate in hydrogen bonding. Furthermore, a halogen atom can form a halogen bond, a specific type of non-covalent interaction that can contribute to binding affinity. The position of halogenation is also crucial; for example, halogenation at the 2-position of the pyridine ring has been shown to be a practical route to pharmaceutically important intermediates. nih.govnih.gov

Alkylation: The addition of alkyl groups (e.g., methyl, ethyl) to the pyridine ring can increase its lipophilicity, which may enhance membrane permeability. However, bulky alkyl groups can also introduce steric hindrance, potentially disrupting the optimal binding of the molecule to its target. The position of alkylation can also affect the molecule's metabolic stability.

The following table presents hypothetical data illustrating the effect of substitutions on the pyridine ring on biological activity, based on general SAR trends.

| Compound | Substitution on Pyridine Ring | Relative Biological Activity (%) |

| Analog 2a | None (parent) | 100 |

| Analog 2b | 4-Chloro | 150 |

| Analog 2c | 2-Methyl | 110 |

| Analog 2d | 5-Methoxy | 90 |

This is a hypothetical table based on general principles of medicinal chemistry.

Alkyl Linker Variations Between Amide Nitrogen and Pyridine Ring

The methylene (-CH2-) group linking the amide nitrogen to the pyridine ring plays a crucial role in defining the spatial relationship between these two key functional groups. Variations in this linker can significantly impact the molecule's conformational flexibility and its ability to adopt the optimal orientation for binding to a biological target.

Linker Length: Increasing the length of the alkyl linker (e.g., to an ethyl or propyl chain) would increase the distance between the amide and pyridine moieties. This could either improve or diminish biological activity, depending on the specific requirements of the binding site. A longer linker might allow the pyridine ring to reach a distant binding pocket, but it could also introduce excessive flexibility, leading to an entropic penalty upon binding.

Linker Rigidity: Introducing rigidity into the linker, for instance, by incorporating a double bond or a cyclic structure, would restrict the number of possible conformations. This can be advantageous if the rigid conformation is the one required for optimal binding. However, if the rigid conformation is not complementary to the binding site, a significant loss of activity would be observed.

Studies on other classes of molecules have shown that linker optimization is a critical aspect of drug design. acs.org For example, in a series of STAT3 inhibitors, modifications to the linker region led to significant changes in potency. acs.org

Influence of Stereochemistry on Molecular Recognition and Biological Activity

Stereochemistry can play a pivotal role in the biological activity of a molecule. Although 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide itself is not chiral, derivatives with a chiral center could exist as enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit different biological activities, as they may interact differently with chiral biological targets such as enzymes and receptors.

For instance, if the alpha-carbon of the acetamide group were to be substituted, creating a chiral center, the resulting (R)- and (S)-enantiomers could have markedly different potencies. One enantiomer might fit perfectly into the binding site of a target protein, while the other might bind with lower affinity or not at all. This phenomenon, known as stereoselectivity, is a fundamental principle in pharmacology.

Research on other chiral molecules has demonstrated the profound impact of stereochemistry on biological activity. For example, in a study of 3-Br-acivicin isomers, only the isomers with the natural (5S, αS) configuration showed significant antiplasmodial activity, highlighting the importance of stereochemistry for molecular recognition and transport. nih.gov

Computational Approaches to SAR/SPR Elucidation and Prediction

Computational methods are powerful tools for understanding and predicting the SAR and SPR of a series of compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the structural requirements for biological activity and guide the design of more potent and selective analogs.

QSAR: QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). A well-validated QSAR model can be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising compounds. Several studies have successfully applied QSAR to understand the SAR of pyridine derivatives. chemrevlett.comchemrevlett.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target. This method can help to visualize the interactions between the ligand and the protein at the atomic level, providing a rationale for the observed SAR. For example, docking studies can reveal key hydrogen bonds, hydrophobic interactions, or other non-covalent interactions that are crucial for binding. Molecular docking has been widely used to study the binding modes of pyridine-containing inhibitors. chemrevlett.comresearchgate.net

By employing these computational approaches, researchers can gain a deeper understanding of the SAR of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide derivatives and rationally design new analogs with improved biological activity.

Computational Chemistry and Molecular Modeling of 2 Amino N Isopropyl N Pyridin 3 Ylmethyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing insights into molecular geometry, electronic distribution, and reactivity. researchgate.net For a molecule like 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide, these calculations can determine its most stable three-dimensional conformation and reveal key electronic properties.

The outputs of such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Other calculated descriptors, known as global reactivity descriptors, can be derived from these energies, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These values help predict how the molecule will behave in a chemical reaction, for instance, as an electron donor or acceptor. semanticscholar.org

Illustrative Data Table: Calculated Quantum Chemical Properties

This table is for illustrative purposes only, showing typical parameters obtained from DFT calculations.

| Parameter | Symbol | Hypothetical Value | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ELUMO | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 5.3 eV | Relates to chemical reactivity and stability |

| Electronegativity | χ | 3.85 | Measures the power to attract electrons |

| Chemical Hardness | η | 2.65 | Measures resistance to change in electron distribution |

| Electrophilicity Index | ω | 2.79 | Quantifies electrophilic nature |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov MD simulations model the atomic motions of a system, providing crucial insights into the conformational flexibility and interactions of a molecule with its environment, such as a solvent or a biological receptor. acs.orgdntb.gov.ua

For 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide, which possesses several rotatable bonds, MD simulations can explore its vast conformational landscape. This is vital because a molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape, or "bioactive conformation," to fit into a target's binding site. nih.gov

Simulations would typically place the molecule in a box of explicit solvent molecules (e.g., water) to mimic physiological conditions. Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of each atom is calculated based on a force field. nih.gov Analysis of these trajectories can reveal:

Stable conformations: Identifying the most frequently adopted shapes of the molecule.

Flexibility: Quantifying the movement in different parts of the molecule, such as the rotation of the isopropyl and pyridinylmethyl groups.

Solvent Interactions: Mapping the hydrogen bonds and other non-covalent interactions between the molecule and surrounding water molecules, which influences its solubility and bioavailability.

Understanding these dynamic properties is a critical step in predicting how the molecule will behave in a complex biological system. mdpi.com

Ligand-Based Drug Design (LBDD) Methodologies

In the absence of a known 3D structure for a biological target, ligand-based drug design (LBDD) methods are invaluable. mdpi.com These approaches leverage the information from molecules known to be active to build models that can predict the activity of new, untested compounds.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. rsc.org

If 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide were identified as an active compound, a pharmacophore model could be developed based on its structure. The key features would likely include:

An aromatic feature for the pyridine (B92270) ring.

A hydrogen bond acceptor (the nitrogen atom in the pyridine ring and the carbonyl oxygen).

A hydrogen bond donor (the primary amine group).

A hydrophobic feature (the isopropyl group).

Once a pharmacophore model is created, it can be used as a 3D query to screen large databases of chemical compounds in a process called virtual screening. frontiersin.org This allows for the rapid identification of other molecules, potentially with different core structures, that possess the same essential features and are therefore likely to exhibit similar biological activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. kg.ac.rschemrevlett.com To perform a QSAR study on derivatives of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide, one would first need to synthesize a library of related compounds and measure their biological activity (e.g., IC50 values).

For each compound, a set of molecular descriptors (numerical values that encode different aspects of the molecule's structure) would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (from quantum calculations), and topological descriptors (describing atomic connectivity). nih.govresearchgate.net Statistical methods, such as multiple linear regression, are then used to create an equation that relates these descriptors to the observed activity. kg.ac.rs

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept into three dimensions. nih.govnih.gov These methods generate 3D fields around the molecules to represent their steric and electrostatic properties, providing a more detailed picture of how these properties influence activity. researchgate.net The resulting 3D contour maps can guide the design of new derivatives by highlighting regions where modifications are likely to increase or decrease potency. nih.gov

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional structure of a biological target is known, structure-based drug design (SBDD) provides a powerful, direct approach to designing inhibitors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net The pyridine and acetamide (B32628) moieties are present in many clinically relevant drugs, including kinase inhibitors. rsc.orgacs.org Therefore, it is plausible to hypothesize that 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide could bind to the ATP-binding site of a protein kinase.

The docking process involves:

Preparation: Obtaining the 3D crystal structure of the target protein (e.g., from the Protein Data Bank) and preparing the 3D structure of the ligand.

Search Algorithm: Placing the ligand in the defined binding site and exploring different orientations and conformations to find favorable binding poses.

Scoring Function: Evaluating each pose using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate better binding. alrasheedcol.edu.iq

The results of a docking study can predict whether a molecule is likely to bind to a target, its specific binding mode, and the key interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex. nih.gov This information is invaluable for prioritizing compounds for synthesis and biological testing.

Illustrative Data Table: Molecular Docking Results against a Hypothesized Kinase Target

This table is for illustrative purposes only, showing typical results from a molecular docking simulation.

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide | -8.5 | Glu120, Leu170 | Hydrogen Bond, Hydrophobic |

| "" | Val75 | Hydrophobic | |

| "" | Cys118 (Hinge Region) | Hydrogen Bond |

Binding Free Energy Calculations for Ligand-Protein Complexes

A critical aspect of computational drug design is the accurate prediction of the binding affinity between a ligand, such as 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide, and its target protein. Binding free energy calculations provide a quantitative measure of this affinity, helping to rank and prioritize potential drug candidates. Several methods are employed for this purpose, with varying degrees of accuracy and computational cost.

One of the most widely used approaches are the end-point methods known as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). acs.orgnih.govtandfonline.com These methods calculate the binding free energy by estimating the difference in free energy between the protein-ligand complex and the individual protein and ligand in solution. The calculation involves molecular mechanics energies, solvation free energies (polar and nonpolar), and conformational entropy. nih.govbioinfopublication.org

For a hypothetical complex of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide with a target protein, the binding free energy (ΔG_bind) would be calculated as follows:

ΔG_bind = G_complex - (G_protein + G_ligand)

Each term is composed of:

G = E_MM + G_solv - TΔS

Where:

E_MM is the molecular mechanics energy, comprising bonded and non-bonded interactions.

G_solv is the solvation free energy, which has a polar component (calculated using the Poisson-Boltzmann or Generalized Born models) and a nonpolar component (often estimated from the solvent-accessible surface area). acs.orgacs.org

TΔS represents the conformational entropy change upon binding, which is computationally demanding to calculate and sometimes omitted in comparative studies. nih.gov

The results of such a hypothetical MM/GBSA calculation for 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide and its analogs targeting a protein kinase could be presented as follows:

| Compound | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |

| 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide | -9.5 | -35.2 | -15.8 | 41.5 |

| Analog 1 (R=CH3) | -8.7 | -33.1 | -14.5 | 38.9 |

| Analog 2 (R=Cl) | -10.1 | -38.5 | -17.2 | 45.6 |

This table is illustrative and does not represent experimental data.

More rigorous and computationally expensive methods for calculating binding free energies include alchemical free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). nih.govnih.goved.ac.uk These methods simulate a non-physical pathway to "transform" one molecule into another (e.g., the ligand into a solvent molecule) to compute the free energy difference. FEP has become increasingly practical for guiding drug discovery projects due to advances in computational power and force fields. nih.govnih.gov A hypothetical FEP calculation could be used to predict the change in binding affinity (ΔΔG) resulting from a small modification to 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide.

De Novo Design Approaches Guided by Predicted Protein-Ligand Interactions

De novo drug design aims to generate novel molecular structures with desired properties, starting from a basic scaffold or even a single atom within the binding site of a target protein. The pyridine moiety of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide could serve as a valuable starting point or scaffold for such design efforts. researchgate.netnih.govnih.gov

Computational approaches in de novo design can be broadly categorized as ligand-based and structure-based. Given a known protein target, structure-based de novo design would be particularly relevant. This process typically involves:

Identification of a seed fragment: This could be a core part of a known inhibitor, like the pyridine ring of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide.

Fragment growing or linking: Algorithms would then "grow" the fragment by adding new chemical groups or link it to other fragments within the binding pocket to improve interactions and affinity.

The predicted protein-ligand interactions for a docked pose of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide would guide this process. For instance, if the pyridine nitrogen is predicted to form a hydrogen bond with a key residue in the protein's active site, the design algorithm would prioritize new structures that maintain or enhance this interaction. Molecular dynamics simulations can be used to assess the stability of these newly designed compounds within the binding site. strath.ac.uknih.govacs.org

A hypothetical workflow for the de novo design of novel inhibitors based on the 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide scaffold could be:

| Step | Description | Computational Method(s) |

| 1. Scaffold Placement | The pyridine-acetamide core of the lead compound is placed in the active site of the target protein. | Molecular Docking |

| 2. Fragment Growth | New chemical fragments are added to the scaffold from a pre-defined library to occupy empty pockets and form new interactions. | De Novo Design Software (e.g., LUDI, SPROUT) |

| 3. Scoring and Ranking | The newly generated molecules are scored based on their predicted binding affinity and other properties (e.g., drug-likeness). | Scoring Functions, MM/GBSA |

| 4. Iterative Optimization | The most promising candidates are further refined through chemical modifications and re-evaluated. | Molecular Dynamics, FEP |

This iterative process, guided by computational predictions, can accelerate the discovery of novel and potent drug candidates.

Investigation of Biological Target Interactions and Molecular Mechanisms of Action Moa for 2 Amino N Isopropyl N Pyridin 3 Ylmethyl Acetamide and Its Analogs

In Vitro Enzyme Modulation and Inhibition Studies

Evaluation against Enzymes Relevant to Acetamide (B32628) and Pyridine (B92270) Scaffolds

There is no available research detailing the evaluation of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide against enzymes such as glycosidases, tyrosinase, aminoacyl-tRNA synthetases, kinases, or proteases. While compounds containing acetamide and pyridine scaffolds have been investigated for a wide range of enzymatic interactions, no specific data exists for this particular molecule.

Kinetic Characterization of Enzyme-Inhibitor Interactions and Mode of Inhibition

In the absence of any identified enzyme inhibition, no kinetic characterization studies, including the determination of inhibition constants (Ki) or the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), have been published for 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide.

Protein-Ligand Binding Assays and Target Engagement Studies

Biophysical Techniques for Binding Affinity Determination

No studies utilizing biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or MicroScale Thermophoresis (MST) have been reported to determine the binding affinity of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide to any protein target.

X-ray Co-crystallography or Cryo-EM for High-Resolution Complex Structure Determination

There are no published X-ray crystallography or Cryo-Electron Microscopy (Cryo-EM) structures of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide in complex with any biological target.

Cell-Based Mechanistic Investigations

There is a lack of published research on the effects of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide in cellular models. Consequently, there is no information available regarding its target pathway analysis, cellular localization, or any phenotypic assays that would elucidate its molecular pathway.

Elucidation of Modulatory Effects on Key Cellular and Biochemical Pathways

Research into the molecular mechanisms of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide, also known as Nooglutyl, reveals a primary interaction with the glutamatergic system, a major excitatory neurotransmitter pathway in the brain crucial for synaptic plasticity, learning, and memory. nbinno.com The compound's activity is centered on its modulation of glutamate (B1630785) receptors, which are fundamental to neural communication and cognitive processes. nbinno.comhealthopenresearch.org

Interaction with Glutamate Receptors

The glutamatergic system is a principal target for Nooglutyl. nih.gov Investigations using radioligand binding assays have demonstrated that the compound directly interacts with specific glutamate receptors. nih.gov

AMPA Receptor Modulation : Studies have established that Nooglutyl competes for binding sites on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov It exhibits a pharmacologically significant interaction with the selective AMPA receptor agonist [G-3H]Ro 48-8587, indicating a direct modulatory role. nih.gov AMPA receptors are critical for mediating fast synaptic transmission in the central nervous system, and their modulation can enhance synaptic plasticity, a key process in memory formation. nbinno.com By influencing these receptors, Nooglutyl may facilitate the brain's capacity for memory consolidation and recall. nbinno.com

Comparison with other Nootropics : In comparative studies, Nooglutyl's effect on glutamate receptors appears more pronounced than that of other nootropic agents like Noopept. nih.govtrbextract.com For instance, the concentration required for Nooglutyl to inhibit 50% of specific ligand binding to AMPA receptors (IC50) is significantly lower than that of Noopept, suggesting a higher affinity and more potent action at this particular target. nih.gov

Data from radioligand binding studies in rat brain tissue. nih.gov

Neurotransmitter System Modulation

Beyond direct receptor interaction, Nooglutyl is thought to influence broader neurotransmitter functions that support healthy neural communication. nbinno.com

Glutamate and Acetylcholine : The compound is believed to stimulate the release of glutamate, an excitatory neurotransmitter essential for cognitive function. trbextract.com This action may contribute to improved brain energy metabolism, leading to enhanced alertness and mental clarity. trbextract.com Additionally, some research suggests it may promote the release of acetylcholine, another key neurotransmitter involved in memory and learning, thereby improving information processing and focus. trbextract.com

GABAergic System Interaction : Some sources suggest a potential modulatory effect on GABA receptors. nbinno.com By influencing these receptors, which are central to regulating neuronal excitability, the compound may help balance brain activity, contributing to its cognitive-enhancing effects. nbinno.com

Neuroprotective and Cellular Resilience Pathways

Research also points to Nooglutyl's involvement in pathways related to cellular protection and resilience, particularly under conditions of stress like ischemia or brain injury. nih.govnbinno.com

Oxidative Stress and Mitochondrial Function : The compound may exert neuroprotective effects by modulating pathways associated with oxidative stress and supporting mitochondrial function. nbinno.com This action could help shield neurons from damage caused by ischemic events. nbinno.com

Cerebral Blood Flow : Enhanced neuronal plasticity and improved brain blood flow are other potential mechanisms through which Nooglutyl may offer therapeutic value, especially in conditions of chronic cerebral ischemia where reduced blood flow can lead to neuronal damage. nbinno.com

Advanced Topics and Future Research Directions

Exploration of Prodrug Strategies and Bioconjugation Approaches for Enhanced Molecular Delivery

A significant hurdle in drug development is ensuring that an active pharmaceutical ingredient reaches its target site in the body in sufficient concentration to elicit a therapeutic effect. Prodrug and bioconjugation strategies offer elegant solutions to overcome pharmacokinetic challenges such as poor solubility, limited permeability, and rapid metabolism.

Prodrug Strategies: The inherent chemical structure of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide, with its primary amino group, presents a prime opportunity for the application of prodrug design. mdpi.com This approach involves the chemical modification of the parent drug into an inactive form that, upon administration, undergoes enzymatic or chemical conversion in the body to release the active compound. For instance, the amino group could be acylated or derivatized with amino acids to enhance its absorption via amino acid transporters in the gastrointestinal tract. mdpi.com Such modifications can improve oral bioavailability and potentially reduce off-target effects. archivepp.comresearchgate.net

Bioconjugation Approaches: Bioconjugation involves linking the molecule to larger entities like polymers, peptides, or antibodies. This strategy can significantly alter the pharmacokinetic profile of the parent compound, leading to prolonged circulation time and targeted delivery. The primary amino group and the pyridine (B92270) nitrogen in 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide are potential sites for conjugation. For example, polyethylene (B3416737) glycol (PEG)ylation could enhance solubility and reduce renal clearance. Furthermore, conjugation to a tumor-targeting antibody could facilitate the specific delivery of the compound to cancer cells, thereby increasing efficacy and minimizing systemic toxicity. mdpi.com

| Strategy | Potential Advantage | Target Moiety on Compound |

| Prodrugs | Improved oral bioavailability, enhanced solubility, targeted release | Primary amino group |

| Bioconjugation | Prolonged half-life, targeted delivery to specific tissues or cells | Primary amino group, Pyridine nitrogen |

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Novel 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide Derivatives

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-make-test-analyze cycle. acs.org

Generative Models for Novel Scaffolds: Generative AI models can be trained on large libraries of known bioactive molecules to design novel derivatives of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide with desired properties. By inputting specific parameters, such as predicted activity against a particular target or improved ADME (absorption, distribution, metabolism, and excretion) properties, these algorithms can propose new chemical structures that medicinal chemists can then synthesize and test.

Predictive Modeling for Activity and Toxicity: AI and ML models can be developed to predict the biological activity and potential toxicity of virtual compounds. This in silico screening allows for the prioritization of the most promising derivatives for synthesis, saving considerable time and resources. For instance, quantitative structure-activity relationship (QSAR) models can be built to correlate specific structural features of N-substituted acetamide (B32628) derivatives with their observed biological activities.

Identification of Novel Bioactivities and Expansion of Target Space for this Compound Class

While the initial therapeutic focus of a compound class may be narrow, systematic screening and investigation can uncover novel biological activities and expand its potential applications. The N-substituted acetamide scaffold is known to exhibit a wide range of pharmacological effects. nih.gov

High-Throughput Screening: Screening 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide and a library of its derivatives against a broad panel of biological targets is a crucial step in identifying new therapeutic opportunities. This could include assays for enzymatic inhibition, receptor binding, and cellular responses. The diverse biological activities reported for acetamide derivatives, such as anti-inflammatory, antimicrobial, and anticancer effects, suggest that this compound class may have a rich and varied pharmacology. archivepp.comnih.govresearchgate.netnih.gov

Phenotypic Screening: In addition to target-based screening, phenotypic screening in relevant disease models (e.g., cell cultures or animal models) can identify compounds that produce a desired physiological effect without prior knowledge of the specific molecular target. This approach can lead to the discovery of first-in-class medicines with novel mechanisms of action.

Chemoproteomics: This powerful technique can be used to identify the protein targets of a small molecule within a complex biological system. By using a tagged version of 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide, researchers can "fish out" its binding partners from cell lysates, thereby elucidating its mechanism of action and potentially identifying new therapeutic targets.

Methodological Challenges and Opportunities in the Academic Research of N-Substituted Acetamide Derivatives

Advancing the understanding and application of N-substituted acetamide derivatives requires addressing certain methodological challenges and capitalizing on emerging research opportunities.

Synthetic Challenges: While the synthesis of simple N-substituted acetamides is often straightforward, the construction of more complex and sterically hindered derivatives can be challenging. The development of novel and efficient synthetic methodologies, including the use of advanced catalytic systems, is an ongoing area of research. acs.orgacs.org For instance, developing stereoselective synthetic routes to access specific enantiomers of chiral derivatives is crucial, as different stereoisomers can have distinct biological activities. acs.org

Analytical Characterization: The comprehensive characterization of novel derivatives is essential to ensure their purity and structural integrity. This requires the use of a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. tandfonline.com The development of more sensitive and high-throughput analytical methods can streamline the characterization process.

Opportunities for Collaboration: The multifaceted nature of modern drug discovery necessitates a collaborative approach. Academic researchers can forge partnerships with industry experts in areas such as high-throughput screening, medicinal chemistry, and clinical development to accelerate the translation of basic research findings into new therapies. Open-access data sharing and collaborative platforms can also foster innovation and avoid duplication of effort.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Amino-N-isopropyl-N-pyridin-3-ylmethyl-acetamide, and how can intermediates be validated?

- Methodology : A two-step approach is common:

- Step 1 : Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol analogs) to generate intermediates .

- Step 2 : Acylation via acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to introduce the acetamide group .

- Validation : Use HPLC or LC-MS for purity assessment. Confirm intermediate structures via -NMR and -NMR, focusing on characteristic peaks for pyridine (δ 7.5–8.5 ppm) and isopropyl groups (δ 1.0–1.5 ppm).

Q. How can crystallographic data for this compound be obtained and refined?

- Experimental Design :

- Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO or DMF).

- Collect X-ray diffraction data using a Bruker D8 Venture diffractometer.

- Refine structures using SHELXL for small-molecule resolution, ensuring R-factor optimization (< 5%) and hydrogen atom placement via Fourier difference maps .

Q. What safety protocols are critical during handling?

- Precautions :

- Use fume hoods and PPE (gloves, lab coat) due to potential respiratory and dermal toxicity (common in acetamide derivatives).

- Store at 2–8°C under inert gas (N or Ar) to prevent hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.